Lead acrylate

描述

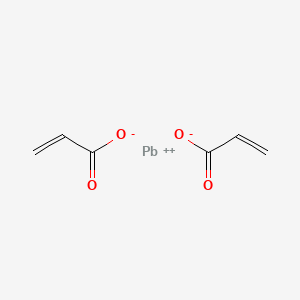

Lead acrylate, also known as lead(II) acrylate, is an organometallic compound with the chemical formula C₆H₆O₄Pb. It is a salt formed from the reaction of lead(II) oxide or lead(II) carbonate with acrylic acid. This compound is known for its unique properties, including its solubility in water and its ability to form polymers. This compound is used in various industrial and scientific applications due to its reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions: Lead acrylate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with acrylic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolution of lead(II) oxide or lead(II) carbonate in water.

- Addition of acrylic acid to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtration and drying of the resulting this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes to ensure high yield and purity. The reaction is carried out in a tubular reactor, where lead(II) oxide or lead(II) carbonate is continuously fed into the reactor along with acrylic acid. The reaction mixture is then processed using ultrasonication-assisted flow strategies to minimize side products and ensure efficient conversion.

化学反应分析

Types of Reactions: Lead acrylate undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form polyacrylate chains, which are used in various applications such as coatings and adhesives.

Substitution Reactions: this compound can undergo substitution reactions with other acrylates or methacrylates to form copolymers with enhanced properties.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.

Substitution Reactions: Typically carried out in the presence of a catalyst such as triethylamine.

Major Products Formed:

Polyacrylate Polymers: Used in coatings, adhesives, and biomedical applications.

Copolymers: Formed by reacting this compound with other acrylates or methacrylates, resulting in materials with tailored properties.

科学研究应用

Lead acrylate compounds are used in synthesizing hybrid films, removing heavy metals, and creating protective coatings . These applications stem from this compound's ability to form organic/inorganic hybrid materials with photosensitive properties .

Hybrid Film Development

This compound can be used to create hybrid inorganic-organic thin films through a chemical solution process, where metal dopants integrate fully into the polymer structure . These films can be deposited using spin coating and patterned using UV photolithography . The resulting material can be used for electronic, photonic, and biological applications .

Heavy Metal Removal

Polymeric hydrogels composed of acrylic acid and nanosorbents can remove heavy metal ions like lead from contaminated sources . Nanobentonite, a type of clay, is used as a filler in polyacrylic acid hydrogels to enhance the removal of lead ions .

Key parameters influencing lead removal :

- pH : Optimized pH levels enhance nanoclay's adsorption process .

- Contact Time : Adjusting contact time ensures maximum lead sequestration .

- Adsorbent Dose : The quantity of adsorbent must be optimized depending on the amount of metal ion present to attain maximum removal .

Nanoclays can achieve high lead removal efficiency (up to 97.5%) under optimized conditions . Adsorption isotherms like Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R) models are used to analyze the adsorption process .

Protective Coatings

Acrylate-based polymers containing carboxylic acid groups can protect lead substrates .

Other applications

- Acrylic resins are used in cars, and Mitsubishi Chemical is working on horizontal recycling demonstration tests of waste acrylic resin, such as tail lamps .

- Poly(Methyl Methacrylate) (PMMA) , a type of polymethacrylate, is used for removable dentures or cranioplasty implants . PMMA hybrid nanocomposites have shown versatility for applications, including energy harvesting, dielectric layers, and water purification .

- Modified styrene-acrylic-rubber-based latex binders can be used for positive electrode materials .

- Lead-acrylic shields can be used to reduce lens dose for assistants .

作用机制

The mechanism of action of lead acrylate involves its ability to form strong bonds with other molecules, leading to the formation of stable polymers and copolymers. The molecular targets of this compound include the vinyl groups in acrylic acid, which undergo polymerization or substitution reactions. The pathways involved in these reactions include free radical polymerization and catalyzed substitution reactions.

相似化合物的比较

Lead acrylate can be compared with other similar compounds such as:

Methacrylates: Similar to acrylates but with a methyl group attached to the vinyl group, resulting in different polymerization properties.

Polyacrylates: Polymers formed from acrylate monomers, known for their flexibility and toughness.

Polyurethanes: Polymers formed from the reaction of diisocyanates with polyols, used in a wide range of applications including foams and coatings.

Uniqueness of this compound: this compound is unique due to its ability to form stable polymers with specific properties, making it valuable in various industrial and scientific applications. Its solubility in water and reactivity with other acrylates and methacrylates further enhance its versatility.

生物活性

Lead acrylate is a compound that has garnered attention in various fields due to its unique biological properties. This article explores its biological activity, including cytotoxicity, potential therapeutic applications, and associated risks based on diverse research findings.

This compound is an acrylate derivative where lead ions are coordinated with acrylic acid. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in pharmacological and toxicological studies.

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic effects of acrylate derivatives, including this compound. For instance, a derivative of acrylic acid demonstrated significant antitumor activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The study reported a notable decrease in EAC cell count and volume after treatment with a sodium salt of acrylic acid derivative at a dose of 20 mg/kg, leading to increased lifespan in treated mice .

Table 1: In Vivo Antitumor Activity of Acrylic Acid Derivative

| Treatment Dose (mg/kg) | EAC Cell Count (mean) | EAC Volume (mean) | Lifespan Increase (%) |

|---|---|---|---|

| Control | 358.47 × 10^6 | High | 0 |

| 20 | 39.12 × 10^6 | Low | Significant |

This suggests that this compound may inhibit cell proliferation by inducing apoptosis and affecting cell cycle dynamics.

The mechanism through which this compound exerts its effects involves the inhibition of tubulin polymerization, which is critical for mitosis. Studies show that acrylic acid derivatives can arrest cancer cells at the G2/M phase of the cell cycle, thereby reducing their proliferation rates .

Table 2: Effects on Cell Cycle Dynamics

| Treatment | Control G2/M Phase (%) | Treated G2/M Phase (%) |

|---|---|---|

| Acrylic Acid Derivative | 7.35 | 28.08 |

Allergic Reactions and Toxicity

While this compound shows promise in antitumor applications, it is also associated with potential health risks. Acrylates are known to cause allergic contact dermatitis, with cases documented in individuals exposed to acrylate-containing products . A retrospective study indicated that a significant percentage of cases were linked to occupational exposure to acrylates.

Toxicological Profile

This compound's toxicity profile includes:

- Acute Toxicity : Studies indicate varying LD50 values depending on the route of exposure. For example, oral LD50 values for related compounds have been reported as high as 820 mg/kg for rats .

- Chronic Exposure Risks : Prolonged exposure can lead to severe respiratory irritation and potential systemic toxicity .

Case Studies and Research Findings

- Case Study on Allergic Dermatitis : A case involving a woman using acrylate-based eyelash adhesives for two years developed blepharoconjunctivitis and rhinitis after prolonged exposure. Patch tests confirmed sensitization to specific acrylates .

- Antitumor Efficacy Study : Research on acrylic acid derivatives indicated that compounds like 4b showed significant cytotoxic effects against MDA-MB-231 breast cancer cells, with an IC50 value indicating effective inhibition of cellular growth .

属性

IUPAC Name |

lead(2+);prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Pb/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLBENVVENBYIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801047887 | |

| Record name | 2-Propenoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lead(II) acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14466-01-4, 867-47-0 | |

| Record name | Lead acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014466014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。